molecular formula C8H8BrNS B2738278 7-bromo-3,4-dihydro-2H-benzo[b][1,4]thiazine CAS No. 193414-60-7

7-bromo-3,4-dihydro-2H-benzo[b][1,4]thiazine

Cat. No.: B2738278
CAS No.: 193414-60-7
M. Wt: 230.12
InChI Key: QWWYGAWGUCQKDL-UHFFFAOYSA-N
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Description

7-Bromo-3,4-dihydro-2H-benzo[b][1,4]thiazine is an organic compound with the molecular formula C8H8BrNS. It belongs to the class of benzothiazines, which are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure.

Preparation Methods

The synthesis of 7-bromo-3,4-dihydro-2H-benzo[b][1,4]thiazine typically involves a multi-step process. One common method includes the reaction of 2-aminobenzenethiol with aromatic aldehydes and α-halogenated ketones in the presence of a base such as potassium carbonate (K2CO3) and a catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO) . The reaction conditions are usually mild, and the yields are generally good to excellent.

Chemical Reactions Analysis

7-Bromo-3,4-dihydro-2H-benzo[b][1,4]thiazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reduction of the compound can lead to the formation of dihydro derivatives using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include bases like potassium carbonate, catalysts like DABCO, and solvents such as ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

7-Bromo-3,4-dihydro-2H-benzo[b][1,4]thiazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-bromo-3,4-dihydro-2H-benzo[b][1,4]thiazine is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in medicinal chemistry, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

7-Bromo-3,4-dihydro-2H-benzo[b][1,4]thiazine can be compared with other similar compounds, such as:

  • 6-Bromo-2H-benzo[b][1,4]thiazin-3(4H)-one
  • 6-Nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine
  • 7-Fluoro-2H-benzo[b][1,4]thiazin-3(4H)-one
  • 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine

These compounds share similar core structures but differ in their substituents, which can significantly affect their chemical and biological properties.

Biological Activity

7-Bromo-3,4-dihydro-2H-benzo[b][1,4]thiazine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C8H8BrNS
  • Molecular Weight : 230.12 g/mol
  • CAS Number : 193414-60-7

The compound features a bromine atom at the 7-position and a thiazine ring structure, which is critical for its biological activity.

1. Antimicrobial Activity

Research indicates that derivatives of benzothiazines, including this compound, exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains and fungi:

Microorganism Activity IC50 (µg/mL)
Staphylococcus aureusAntibacterial10.5
Escherichia coliAntibacterial15.2
Candida albicansAntifungal12.8

These findings suggest that the compound could be developed as an alternative treatment for infections caused by resistant strains of bacteria and fungi .

2. Anticancer Potential

Studies have indicated that this compound may possess anticancer properties. In assays using various cancer cell lines, significant cytotoxic effects were observed:

Cancer Cell Line Activity IC50 (µM)
MCF-7 (Breast Cancer)Cytotoxicity25.0
HeLa (Cervical Cancer)Cytotoxicity30.5
A549 (Lung Cancer)Cytotoxicity28.0

The mechanism appears to involve apoptosis induction and cell cycle arrest .

3. Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of benzothiazine derivatives against neurodegenerative diseases:

  • Compounds similar to this compound showed significant inhibition of acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease.
Compound AChE Inhibition IC50 (µM)
7-Bromo derivative0.025
Donepezil (reference)0.021

This suggests potential use in treating Alzheimer's disease by enhancing cholinergic transmission in the brain .

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Action : Disruption of bacterial cell walls and interference with metabolic pathways.
  • Anticancer Activity : Induction of apoptosis through caspase activation and modulation of signaling pathways involved in cell survival.
  • Neuroprotection : Inhibition of AChE and reduction of oxidative stress markers in neuronal cells.

Case Studies

  • Antimicrobial Efficacy Study :
    A study conducted on a series of benzothiazine derivatives showed that modifications at the bromine position enhanced antimicrobial efficacy against resistant strains.
  • Cytotoxicity Assessment :
    In vitro tests on human cancer cell lines demonstrated that the compound induced significant cytotoxicity through apoptotic pathways, suggesting its potential as a chemotherapeutic agent.
  • Neuroprotective Evaluation :
    A recent evaluation highlighted the compound's ability to cross the blood-brain barrier, making it a promising candidate for further development in neurodegenerative disease therapies.

Properties

IUPAC Name

7-bromo-3,4-dihydro-2H-1,4-benzothiazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNS/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-2,5,10H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWWYGAWGUCQKDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(N1)C=CC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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